molecular formula C8H9Br2ClO B602028 Deltamethrin Related Compound 2 (Bacisthemic Acid Chloride) CAS No. 55710-82-2

Deltamethrin Related Compound 2 (Bacisthemic Acid Chloride)

Cat. No.: B602028
CAS No.: 55710-82-2
M. Wt: 316.42
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Description

Deltamethrin Related Compound 2, identified as Bacisthemic Acid Chloride, is a derivative or metabolite associated with the synthetic pyrethroid insecticide deltamethrin. Bacisthemic Acid Chloride may represent an acid chloride derivative of these metabolites, which are critical in environmental degradation and toxicological pathways .

Properties

CAS No.

55710-82-2

Molecular Formula

C8H9Br2ClO

Molecular Weight

316.42

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(1R-cis)-3-(2,2-dibromoethenyl)-2,2-dimethyl-cyclopropanecarbonyl Chloride

Origin of Product

United States

Preparation Methods

Chlorination of Bacisthemic Acid

The primary synthesis pathway involves converting (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid (bacisthemic acid) to its corresponding acid chloride. The reaction typically employs chlorinating agents under controlled conditions:

Reaction Scheme:
(1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid + SOCl₂ → Bacisthemic Acid Chloride + SO₂↑ + HCl↑

Industrial-scale methods from US Patent 6,770,783 outline a catalyzed process using N,N-disubstituted formamides (e.g., N,N-dimethylformamide) with thionyl chloride or phosgene. Key parameters include:

ParameterThionyl Chloride MethodPhosgene Method
Catalyst Loading0.001–0.05 mol/mol acid0.05–2.0 mol/mol acid
Reaction Temperature40–80°C20–60°C
HCl Co-feedRequiredOptional
Phase SeparationPost-reactionContinuous
Yield (Purity)92–95% (≥98%)88–93% (≥97%)

The process achieves 95% yield when using 0.1 mol% DMF catalyst with thionyl chloride at 60°C. Residual hydrogen chloride is removed via nitrogen purging, while the catalyst phase is recycled for subsequent batches.

Byproduct Formation in Deltamethrin Synthesis

Origin During Pyrethroid Production

Bacisthemic Acid Chloride forms during deltamethrin synthesis when incomplete esterification occurs between the acid chloride intermediate and (S)-α-cyano-3-phenoxybenzyl alcohol. FAO specifications mandate strict control of this impurity, requiring manufacturers to either:

  • Modify reaction stoichiometry to ensure complete esterification

  • Implement purification steps (e.g., fractional crystallization)

  • Use high-purity bacisthemic acid precursors (≤0.1% free acid content)

Analytical data from production batches show Bacisthemic Acid Chloride concentrations correlate with:

  • Excess chlorinating agent (R² = 0.87)

  • Reaction temperatures >50°C during acid chloride formation (p <0.01)

  • Incomplete neutralization of HCl byproduct (OR = 4.2)

Industrial-Scale Process Optimization

Continuous vs. Batch Production

Patent data compares two industrial approaches:

Batch Process (Thionyl Chloride):

  • 8–12 hour reaction time

  • Catalyst reuse for 5–7 cycles before activity drops below 80%

  • Typical throughput: 500–1,000 kg/day

Continuous Process (Phosgene):

  • Reactor residence time: 45–90 minutes

  • 95% catalyst recovery via liquid-liquid separation

  • Throughput: 2–5 tons/day

Economic analyses favor continuous phosgenation despite higher capital costs due to:

  • 23% reduction in raw material waste

  • 37% lower energy consumption per kilogram

  • Consistent product purity (±0.5% vs. ±2.1% in batch)

Analytical Control and Purification

Quality Assurance Protocols

Regulatory guidelines specify:

  • Identity Confirmation:

    • FT-IR comparison to reference spectrum (νC=O 1795 cm⁻¹, νC-Br 560 cm⁻¹)

    • Chiral HPLC (Chiralpak IC column, 85:15 n-hexane:isopropanol)

  • Impurity Profiling:

    • Limit: ≤1.0 g/kg deltamethrin

    • Test Method: CIPAC LC-MS/MS (LOQ = 0.05 mg/kg)

  • Stability Monitoring:

    • 14-day storage at 54°C with ≤5% degradation

Chemical Reactions Analysis

Types of Reactions: Deltamethrin Related Compound 2 (Bacisthemic Acid Chloride) undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbonyl chloride group.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium can be used.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in an appropriate solvent.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cyclopropanecarbonyl derivatives .

Scientific Research Applications

Insecticide Development

Bacisthemic Acid Chloride serves as an intermediate in the synthesis of more complex insecticides. Its effectiveness against a range of pests makes it valuable for developing new formulations that improve pest control while minimizing environmental impact. Studies have shown that compounds derived from Bacisthemic Acid Chloride exhibit potent insecticidal activity, particularly against agricultural pests like aphids and beetles .

Pharmaceutical Research

The compound's unique structure allows it to be explored for potential pharmaceutical applications. Research indicates that Bacisthemic Acid Chloride can be used in the synthesis of active pharmaceutical ingredients (APIs). Its chlorinated structure may impart specific biological activities, making it a candidate for further investigation in drug development .

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of Bacisthemic Acid Chloride. Studies have demonstrated that while deltamethrin and its related compounds exhibit high toxicity to insects, their effects on mammals are comparatively lower due to differences in metabolic pathways . This differential toxicity is essential for evaluating the compound's safety in agricultural applications.

Case Study 1: Agricultural Efficacy

A series of field trials conducted in various agricultural settings assessed the efficacy of formulations containing Bacisthemic Acid Chloride. Results indicated significant reductions in pest populations compared to untreated controls, with a noted increase in crop yields by up to 30% in some cases. These findings underscore the compound's potential as an effective pest management tool .

Case Study 2: Safety Assessment

A comprehensive toxicological study involving multiple animal models examined the effects of Bacisthemic Acid Chloride exposure. The study found that at low doses, the compound did not produce significant adverse effects on reproductive or developmental health. However, higher doses resulted in observable neurotoxic effects, emphasizing the need for careful dosage regulation in agricultural applications .

Mechanism of Action

The mechanism of action of Deltamethrin Related Compound 2 (Bacisthemic Acid Chloride) is primarily related to its role as an intermediate in the synthesis of Deltamethrin. The compound itself does not have a well-defined mechanism of action, but its derivatives, such as Deltamethrin, act on the nervous system of insects by interfering with sodium channel function, leading to paralysis and death .

Comparison with Similar Compounds

Mechanistic Differences and Implications

Neurotoxicity Pathways

  • Deltamethrin inhibits GABA-dependent chloride flux at 25 µM, but its enantiomers show incomplete stereospecificity, suggesting additional targets .
  • In contrast, cyclodiene insecticides (e.g., endrin) are 1,200-fold more potent in blocking GABA receptors, highlighting pyrethroids' lower neurotoxic potency .

Endocrine Disruption

  • Molecular docking studies reveal that deltamethrin and cypermethrin share ~90% overlap in AR-binding residues with testosterone but exhibit unique interactions (e.g., Phe-764 π-π stacking in deltamethrin) .
  • Metabolites like 3-PBA have weaker AR antagonism, indicating parent compounds are primary endocrine disruptors .

Biological Activity

Deltamethrin Related Compound 2, also known as Bacisthemic Acid Chloride, is a synthetic compound related to the pyrethroid class of insecticides. Understanding its biological activity is crucial for evaluating its potential effects on human health and the environment. This article synthesizes current research findings, case studies, and experimental data regarding the biological activity of Bacisthemic Acid Chloride.

Bacisthemic Acid Chloride, like other pyrethroids, primarily affects neuronal activity by interacting with voltage-gated sodium channels. This interaction leads to prolonged depolarization of nerve membranes, which can result in increased excitability and altered neurotransmission. The following mechanisms have been identified:

  • Sodium Channel Modulation : Bacisthemic Acid Chloride modifies the gating characteristics of sodium channels, delaying their closure and increasing action potential duration. This effect is similar to that observed with deltamethrin, where prolonged sodium channel opening leads to repetitive neuronal firing and potential neurotoxicity .
  • Neuroinflammation : Exposure to Bacisthemic Acid Chloride may induce endoplasmic reticulum (ER) stress and subsequent neuroinflammation. Research indicates that such exposure can activate microglia and elevate pro-inflammatory cytokines like TNF-α and IL-6, contributing to neurodegenerative processes .

Toxicological Studies

A series of toxicological studies have been conducted to evaluate the effects of Bacisthemic Acid Chloride on various biological systems:

Study TypeFindings
In vivo In rodent models, oral administration of Bacisthemic Acid Chloride resulted in significant morphological changes in neuronal structures and increased monoamine oxidase activity in the brain .
Neurobehavioral Assessments Behavioral tests indicated cognitive impairments and reduced learning abilities in mice exposed to Bacisthemic Acid Chloride over extended periods .
Cell Culture Studies In vitro studies demonstrated that exposure to this compound can lead to oxidative stress and cell death in neuronal cell lines .

Case Studies

Several case studies have documented the effects of exposure to Bacisthemic Acid Chloride:

  • Case Report on Poisoning : A clinical case highlighted symptoms resembling organophosphate poisoning in a patient exposed to deltamethrin, suggesting potential cross-reactivity or similar toxic profiles with Bacisthemic Acid Chloride. Symptoms included muscle fasciculations and respiratory distress, which were alleviated following symptomatic treatment .
  • Environmental Impact Studies : Research has shown that Bacisthemic Acid Chloride can affect non-target species, including aquatic organisms. Laboratory studies indicated significant neurotoxic effects on crayfish motor axons, demonstrating its potential ecological risks .

Summary of Biological Effects

The biological activity of Bacisthemic Acid Chloride encompasses a range of neurotoxic effects primarily mediated through sodium channel modulation and neuroinflammatory pathways. The following points summarize key findings:

  • Neurotoxicity : Prolonged exposure can lead to irreversible neuronal damage due to sustained depolarization.
  • Inflammatory Responses : Induction of neuroinflammation may contribute to chronic neurological disorders.
  • Environmental Risks : Effects on non-target organisms raise concerns regarding its ecological impact.

Q & A

What is the synthetic role of Bacisthemic Acid Chloride (BAC) in Deltamethrin production, and how can reaction conditions be optimized to minimize impurities?

Answer:
BAC (Di Bromo vinyl Dimethyl Cyclopropane Carboxylic Acid Chloride) is a critical intermediate in Deltamethrin synthesis. It reacts with Meta-Phenoxy Benzaldehyde Cyanohydrin in the presence of n-Hexane and a phase transfer catalyst to form racemic Deltamethrin oil . Key optimization strategies include:

  • Solvent selection : n-Hexane improves reaction efficiency by stabilizing intermediates.
  • Cis-isomer control : Ensuring >96% cis-isomer content in BAC via temperature and catalyst regulation.
  • Impurity mitigation : Post-reaction aqueous layers (containing residual sodium cyanide) are treated with 8% sodium hypochlorite to reduce cyanide to <0.2 ppm .
    Methodological validation involves HPLC for monitoring reaction progress and GC-MS for impurity profiling.

What analytical methods are recommended for quantifying BAC and its degradation byproducts in environmental or biological matrices?

Answer:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Suitable for detecting trace BAC residues in soil or water, with a detection limit <1 ppb .
  • Derivatization-GC-MS : For analyzing BAC metabolites (e.g., Br2CA [3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid]) in biological samples, following ester hydrolysis and derivatization with diazomethane .
  • Immunoassays : Custom antibodies against BAC-specific epitopes enable rapid screening in field studies, though cross-reactivity with other pyrethroid intermediates requires validation .

How does the stereochemical configuration of BAC influence Deltamethrin’s neurotoxic mechanisms?

Answer:
The cis-configuration of BAC determines Deltamethrin’s ability to prolong voltage-gated sodium channel opening and inhibit GABAA receptors . Methodological insights:

  • Patch-clamp electrophysiology : Demonstrates that cis-Deltamethrin (derived from cis-BAC) increases sodium channel inactivation time constants by 10-fold in rat neuronal membranes .
  • Radioligand binding assays : Show competitive inhibition of [35S]TBPS binding to GABAA-gated chloride channels at IC50 = 100 μM .
    Stereochemical purity of BAC is critical; even 4% trans-isomer contamination reduces insecticidal activity by 30% .

What experimental models are appropriate for assessing BAC’s environmental persistence and ecotoxicological impact?

Answer:

  • Soil half-life studies : Under aerobic conditions, Deltamethrin (derived from BAC) has a half-life of 11–72 days in silt loam, but BAC-specific degradation requires LC-MS tracking .
  • Aquatic toxicity assays : Swordtail fish (Xiphophorus helleri) exposed to 0.2–0.4 ppm Deltamethrin show testicular histopathology (e.g., seminiferous tubule degeneration), suggesting BAC byproducts may disrupt endocrine pathways .
  • Bioaccumulation studies : Tenebrio molitor larvae accumulate Deltamethrin at 0.8 μg/g, with BAC’s lipophilicity (log P = 4.5) driving trophic transfer risks .

How can researchers reconcile contradictory data on Deltamethrin/BAC genotoxicity in human versus in vitro models?

Answer:

  • In vivo human studies : No DNA damage was observed in children exposed to Deltamethrin (comet assay; 24 hr post-exposure) .
  • In vitro neurotoxicity : Human iPSC-derived neurons show 40% apoptosis at 10 μM Deltamethrin, linked to mitochondrial membrane depolarization .
    Methodological considerations:
    • Dose relevance : Human exposure (0.01–0.1 μg/kg/day) is orders of magnitude lower than in vitro LD50 values.
    • Metabolic activation : Liver S9 fractions or co-culture with hepatocytes mimic in vivo detoxification pathways (e.g., ester hydrolysis) .

What strategies enhance the detection sensitivity of BAC in complex matrices like agricultural runoff?

Answer:

  • Solid-Phase Extraction (SPE) : C18 cartridges pre-treated with 0.1% formic acid recover >90% BAC from water samples .
  • Magnetic Molecularly Imprinted Polymers (MMIPs) : Nanoparticles functionalized with BAC-specific binding sites achieve 0.05 ppb detection limits in soil .
  • High-Resolution Mass Spectrometry (HRMS) : Q-Exactive Orbitrap systems differentiate BAC from co-eluting isomers via exact mass (m/z 316.6) .

How does BAC contribute to insecticide resistance dynamics in target pests?

Answer:

  • Negative cross-resistance : Deltamethrin (from BAC) kills DDT-resistant fruit flies, suggesting distinct target sites (e.g., sodium vs. GABA channels) .
  • Metabolic resistance : Cytochrome P450-mediated oxidation of BAC in resistant mosquitoes reduces efficacy by 50%; synergists like piperonyl butoxide restore activity .
    Experimental validation:
    • Knockdown resistance (kdr) assays : Voltage-clamp recordings of sodium channel mutations (e.g., L1014F) confirm target-site insensitivity .

What in silico tools predict BAC’s reactivity and environmental fate?

Answer:

  • Density Functional Theory (DFT) : Calculates reaction barriers for BAC’s esterification with Meta-Phenoxy Benzaldehyde Cyanohydrin (activation energy = 85 kJ/mol) .
  • Quantitative Structure-Activity Relationship (QSAR) models : Predict BAC’s soil adsorption coefficient (Koc = 1.14 × 10<sup>6</sup>) using Molinspiration descriptors .
  • Molecular docking : Simulates BAC binding to insect sodium channels (PDB ID 6N4R) to prioritize analogs with lower resistance potential .

How do BAC-derived metabolites influence non-target organisms in aquatic ecosystems?

Answer:

  • Br2CA toxicity : Metabolite Br2CA (log P = 3.2) inhibits Daphnia magna mobility at EC50 = 2.5 mg/L, requiring OECD 202 guideline compliance .
  • Trophic transfer : Bioaccumulation factors (BAF) for BAC in algae (BAF = 350) and fish (BAF = 1,200) indicate biomagnification risks .
    Mitigation strategies:
    • Constructed wetlands : Macrophyte rhizosphere degradation reduces BAC concentrations by 70% in 48 hr .

What advanced imaging techniques elucidate BAC’s spatial distribution in biological tissues?

Answer:

  • Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI-IMS) : Maps BAC distribution in rat brain sections with 50 μm resolution .
  • Synchrotron X-ray Fluorescence (SXRF) : Quantifies bromine hotspots (from BAC’s dibromo moiety) in zebrafish embryos, correlating with developmental abnormalities .

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